molecular formula C9H12N2O6 B12370383 Uridine-13C9

Uridine-13C9

Cat. No.: B12370383
M. Wt: 253.14 g/mol
InChI Key: DRTQHJPVMGBUCF-CREAXWAASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the uridine molecule. One common method is to start with carbon-13 labeled glucose, which is then converted into carbon-13 labeled ribose. This ribose is subsequently used in the synthesis of this compound through a series of enzymatic or chemical reactions that attach the ribose to uracil .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes the use of bioreactors for enzymatic synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required isotopic purity and chemical purity standards .

Chemical Reactions Analysis

Types of Reactions

Uridine-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridine-13C9 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:

Mechanism of Action

Uridine-13C9 exerts its effects primarily through its incorporation into RNA. The labeled uridine is phosphorylated to uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This incorporation allows researchers to track RNA synthesis and degradation using NMR or mass spectrometry. The molecular targets include various RNA species, and the pathways involved are those related to RNA metabolism and nucleotide biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine-13C9 is unique due to the extensive labeling of nine carbon atoms, providing a higher degree of sensitivity and resolution in NMR studies compared to compounds labeled with fewer carbon-13 atoms. This makes it particularly valuable for detailed structural and metabolic studies .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

253.14 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

DRTQHJPVMGBUCF-CREAXWAASA-N

Isomeric SMILES

[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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